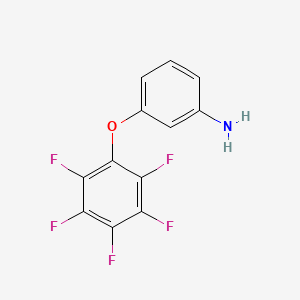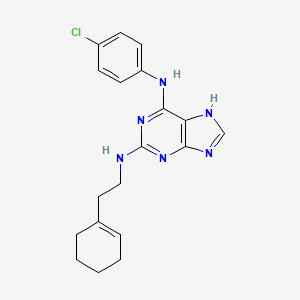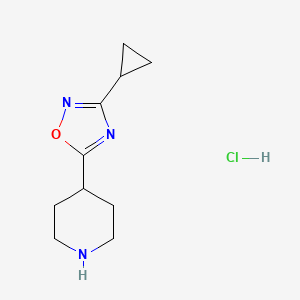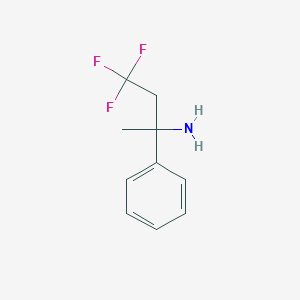
3-Cyclopropyl-5-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : Compounds related to "3-Cyclopropyl-5-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" have been synthesized and evaluated for their antibacterial and antifungal activities. The studies suggest that these compounds exhibit promising antimicrobial properties, making them potential candidates for developing new antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of novel azetidinones demonstrated significant activity against bacterial and fungal strains (Prajapati & Thakur, 2014).
Biological Assessments and Molecular Docking
- In vitro Biological Assessment and Molecular Docking : Research on 1,3,4-oxadiazole compounds, incorporating various functionalities, including azetidine, has been conducted to explore their bioactivity potential. The synthesized derivatives showed modest antibacterial potential and were further analyzed using BSA binding analysis and molecular docking to understand their interaction with serum albumin, indicating their potential biomedical applications (Virk et al., 2023).
Antifungal and Antibacterial Activities
- Synthesis and Antibacterial Activity : Studies on 1,3,4-oxadiazole derivatives, including those with cyclopropyl groups, have focused on their synthesis and evaluation against various pathogens. These compounds have shown effective antibacterial activity, highlighting their potential in addressing bacterial resistance issues. For example, the synthesis and antibacterial activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole presented promising results against bacterial strains (Parameshwar et al., 2017).
Mechanism of Action and Plant Disease Management
- Antibacterial Activity and Mechanism of Action : Sulfone derivatives containing 1,3,4-oxadiazole moieties have been studied for their antibacterial activities, particularly against plant diseases like rice bacterial leaf blight. These compounds not only inhibit bacterial growth but also enhance plant resistance through the stimulation of specific enzymes, demonstrating their applicability in agricultural disease management (Shi et al., 2015).
properties
IUPAC Name |
3-cyclopropyl-5-[1-(4-ethoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-22-13-5-7-14(8-6-13)24(20,21)19-9-12(10-19)16-17-15(18-23-16)11-3-4-11/h5-8,11-12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYZXDGEDVPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)
